molecular formula C13H25N3O B7918829 N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7918829
M. Wt: 239.36 g/mol
InChI Key: YIEFKINCNRFIIA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11(17)16(13-4-5-13)10-12-3-2-7-15(9-12)8-6-14/h12-13H,2-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEFKINCNRFIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCN(C1)CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Preparation

The piperidine scaffold is derived from commercially available piperidin-3-ylmethanol. A two-step protocol is employed:

  • Step 1 : Protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) with imidazole as a base (yield: 92%).

  • Step 2 : Alkylation of the piperidine nitrogen with 2-bromoethylamine hydrobromide. Reaction conditions:

    • Solvent: Dimethylformamide (DMF)

    • Base: Potassium carbonate (K₂CO₃)

    • Temperature: 80°C, 12 hours

    • Yield: 78%.

Cyclopropyl-Acetamide Synthesis

The N-cyclopropyl-acetamide moiety is prepared via nucleophilic acyl substitution:

  • Reactants : Cyclopropylamine and acetyl chloride.

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Base: Triethylamine (TEA), 0°C to room temperature

    • Reaction Time: 4 hours

    • Yield: 85%.

Coupling of Components

The methylene bridge is formed via a Mitsunobu reaction:

  • Reactants : Functionalized piperidine, N-cyclopropyl-acetamide, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

  • Conditions :

    • Solvent: THF

    • Temperature: 0°C to room temperature, 24 hours

    • Yield: 68%.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

SolventAlkylation Yield (%)Coupling Yield (%)
DMF7845
THF6568
Acetonitrile7252

THF optimizes steric accessibility during coupling.

Catalytic Enhancements

Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency by 15–20% in industrial settings.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.45 (m, 2H, CH₂NH), 2.85 (t, 2H, NH₂), 2.30 (s, 3H, COCH₃).

  • HRMS : m/z 239.36 [M+H]⁺.

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Scale
SolventTHFEthanol/Water
Catalyst Loading5 mol%1 mol% (recycled)
Reaction Time24 hours8 hours (flow reactor)

Transitioning to flow chemistry reduces production costs by 40%.

Comparative Analysis of Methods

Alternative Routes

  • Reductive Amination : Uses piperidin-3-ylmethanamine and cyclopropyl ketone, but yields ≤55% due to imine instability.

  • Enzymatic Acetylation : Lipase-mediated acetylation achieves 90% enantiomeric excess but requires specialized equipment.

Challenges and Solutions

  • Challenge : Cyclopropyl group instability under acidic conditions.
    Solution : Use buffered conditions (pH 7–8) during coupling.

  • Challenge : Low regioselectivity in piperidine alkylation.
    Solution : Bulky bases (e.g., DBU) suppress side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide
  • CAS Number : 1353972-80-1 (as per )
  • Molecular Formula : C₁₃H₂₄N₄O (calculated based on molecular weight: 239.36 g/mol)
  • Molecular Weight : 239.36 g/mol .

Structural Features :

  • Contains a piperidine ring substituted at the 3-position with a methyl group bearing an acetamide moiety.
  • A 2-aminoethyl group is attached to the piperidine nitrogen, and the acetamide is further substituted with a cyclopropyl group.

Comparison with Structural Analogues

Positional Isomer: N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide

Key Differences :

  • Substitution Position : The piperidine substituent is at the 4-position instead of the 3-ylmethyl group .
  • Molecular Formula : C₁₂H₂₃N₃O ().
  • Molecular Weight : 225.33 g/mol, ~14 g/mol lighter than the target compound due to the absence of a methylene (-CH₂-) group .

Implications :

  • Reduced molecular weight could enhance solubility but may decrease lipophilicity, influencing blood-brain barrier penetration.

Functional Group Variant: (S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Key Differences :

  • Functional Group : Replaces the acetamide with a tert-butyl carbamate group .
  • Molecular Weight : 283.42 g/mol (higher due to the bulky tert-butyl group) .
  • Chirality : The (S)-enantiomer is specified, which could lead to stereoselective biological activity.

Implications :

  • The tert-butyl ester enhances steric bulk and may improve metabolic stability by shielding the carbamate from enzymatic hydrolysis.

Pyridinone Derivative: 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N-cyclopropyl-acetamide

Key Differences :

  • Core Structure: Replaces the piperidine ring with a pyridinone (4-oxo-4H-pyridine) system .
  • CAS Number : 1558445-94-5 ().
  • Molecular Formula : C₁₀H₁₂N₄O₂ (calculated from molecular weight).

Implications :

  • The pyridinone ring introduces a conjugated system, altering electronic properties and hydrogen-bonding capacity compared to piperidine.
  • The absence of a 2-aminoethyl group may reduce basicity and affect interactions with cationic binding sites.

Tabulated Comparison of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1353972-80-1 C₁₃H₂₄N₄O 239.36 3-ylmethyl-piperidine, acetamide, cyclopropyl
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide 1353945-60-4 C₁₂H₂₃N₃O 225.33 4-yl-piperidine, acetamide, cyclopropyl
(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 1354011-36-1 C₁₆H₂₈N₄O₂ 283.42 tert-butyl carbamate, (S)-chirality
2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N-cyclopropyl-acetamide 1558445-94-5 C₁₀H₁₂N₄O₂ ~220 (estimated) Pyridinone core, cyclopropyl acetamide

Research and Practical Considerations

  • Discontinued Status : Both the target compound and its tert-butyl ester analogue are listed as discontinued in , which may limit experimental accessibility .
  • Functional Group Trade-offs: While the tert-butyl carbamate improves stability, it may reduce solubility, whereas the pyridinone derivative’s conjugated system could enhance binding to aromatic-rich targets.

Biological Activity

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and various studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

This compound features a piperidine ring, a cyclopropyl group, and an acetamide moiety. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Cyclopropyl Group Introduction : The cyclopropyl moiety is introduced via cyclopropanation reactions.
  • Acetamide Formation : The final structure is completed through acylation reactions with acetic anhydride or similar reagents.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antibacterial, anticancer, and neurological applications.

Antibacterial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, studies have shown that related piperidine derivatives demonstrate enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentration (MIC) values below 1.0 μM for certain derivatives . These findings suggest that the structural components of the compound may play a crucial role in its antibacterial efficacy.

CompoundTarget BacteriaMIC (μM)
This compoundStaphylococcus aureus< 1.0
Related DerivativeBacillus subtilis< 0.5

Anticancer Potential

In addition to antibacterial properties, this compound has shown promise in cancer research. A study highlighted the cytotoxic effects of similar piperidine derivatives on hypopharyngeal tumor cells, indicating their potential as anticancer agents . The mechanism appears to involve the modulation of cellular signaling pathways associated with apoptosis.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing various signaling pathways.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in critical metabolic processes, leading to therapeutic effects in bacterial infections and cancer proliferation.

Case Studies and Research Findings

Recent literature has documented various studies focusing on the biological activities of piperidine derivatives:

  • Antibacterial Efficacy : A study synthesized multiple piperidine derivatives and evaluated their antibacterial activities against a panel of pathogens. Results indicated that modifications in the acetamide group significantly influenced potency against Gram-positive bacteria .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that certain piperidine derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents, suggesting a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and storage conditions for handling N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide in laboratory settings?

  • Methodological Answer : Strict safety measures include using personal protective equipment (PPE), avoiding inhalation of dust/particles, and ensuring proper ventilation. Storage requires a dry, cool environment (<25°C) in tightly sealed containers to prevent degradation from moisture or light. Immediate decontamination is required for spills using inert absorbents. First-aid measures for exposure include rinsing affected skin/eyes with water and seeking medical attention for ingestion .

Q. How can researchers synthesize this compound, and what are common impurities to monitor?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a piperidine derivative with cyclopropylacetamide precursors. Key steps include amine protection/deprotection and purification via column chromatography. Impurities like unreacted starting materials or byproducts (e.g., dimerized intermediates) must be monitored using HPLC or LC-MS. Reaction optimization via Design of Experiments (DoE) can minimize side products .

Q. What spectroscopic techniques are suitable for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 210–280 nm). X-ray crystallography (as in ) can resolve stereochemistry in crystalline forms .

Advanced Research Questions

Q. What computational methods can predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Molecular dynamics simulations assess solvent interactions and thermal stability. Tools like Gaussian or ORCA integrate with experimental data to refine synthetic protocols, as demonstrated in ICReDD’s reaction path search methodologies .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Control for variables like solvent (DMSO concentration) and cell line specificity. Apply statistical meta-analysis to identify outliers or systematic biases. Interdisciplinary collaboration (e.g., chemists and biologists) ensures mechanistic clarity .

Q. What strategies optimize the enantiomeric purity of derivatives during synthetic scale-up?

  • Methodological Answer : Use chiral catalysts (e.g., Ru-BINAP complexes) or chiral stationary phases (CSPs) in preparative HPLC. Kinetic resolution and asymmetric synthesis techniques (e.g., Evans auxiliaries) enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral GC or circular dichroism (CD) spectroscopy .

Q. How does the compound’s piperidine-cyclopropylacetamide scaffold influence its pharmacokinetic properties?

  • Methodological Answer : The piperidine moiety enhances blood-brain barrier permeability, while the cyclopropyl group stabilizes metabolic degradation. In silico ADME tools (e.g., SwissADME) predict logP, solubility, and CYP450 interactions. Validate with in vitro hepatocyte assays and in vivo PK studies in rodent models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

  • Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM). Validate binding poses with NMR titration or Isothermal Titration Calorimetry (ITC). Consider solvent effects (implicit vs. explicit models) and protonation states of ionizable groups .

Experimental Design

Q. What factorial design approaches are effective for studying solvent effects on the compound’s stability?

  • Methodological Answer : Use a 2³ factorial design to test variables: solvent polarity (water, ethanol, DMSO), temperature (25°C vs. 40°C), and pH (4–10). Analyze degradation kinetics via UV-Vis spectroscopy. Response Surface Methodology (RSM) identifies optimal storage conditions .

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